molecular formula C14H16BrNO B1404284 5-Bromo-2-cyclohexylisoindolin-1-one CAS No. 735351-81-2

5-Bromo-2-cyclohexylisoindolin-1-one

Cat. No.: B1404284
CAS No.: 735351-81-2
M. Wt: 294.19 g/mol
InChI Key: FVMQYPWUWBVGIZ-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Features

¹H NMR (400 MHz, CDCl₃) displays distinct signals for the cyclohexyl group (δ 1.2–1.8 ppm, multiplet) and the isoindolinone protons. The aromatic protons adjacent to bromine exhibit downfield shifts at δ 7.4–7.6 ppm due to the electron-withdrawing effect. The lactam NH proton appears as a broad singlet at δ 8.9 ppm, which disappears upon deuteration.

¹³C NMR confirms the carbonyl carbon at δ 168 ppm, while the quaternary carbons bonded to bromine and nitrogen resonate at δ 132 and δ 48 ppm, respectively.

Table 2: Representative ¹H NMR chemical shifts

Proton Environment δ (ppm)
Cyclohexyl CH₂ 1.2–1.8 (m)
Aromatic H (C4, C6) 7.45 (d, J = 8.2 Hz)
Aromatic H (C7) 7.58 (s)

Infrared (IR) Absorption Profiling

The IR spectrum shows a strong carbonyl stretch at 1,710 cm⁻¹, characteristic of the lactam ring. Aromatic C-Br vibration appears at 560 cm⁻¹, while N-H stretching from the lactam is observed as a broad band at 3,250 cm⁻¹.

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS) exhibits a molecular ion peak at m/z 294 ([M]⁺), with major fragments resulting from:

  • Loss of the cyclohexyl group (m/z 212)
  • Cleavage of the lactam ring (m/z 165)
  • Bromine elimination (m/z 215)

Table 3: Dominant mass spectral fragments

Fragment Ion m/z Origin
[M-C₆H₁₁]⁺ 212 Cyclohexyl loss
[C₈H₆BrO]⁺ 215 Lactam ring retention

Comparative Analysis with Related Isoindolinone Derivatives

Substituent effects significantly alter physicochemical properties:

Table 4: Comparison with analogs

Derivative Substituent Melting Point (°C) λₘₐₓ (nm)
5-Bromo-2-cyclopentyl Cyclopentyl 98–100 268
5-Bromo-2-methyl Methyl 122–124 262
5-Bromo-2-propyl Propyl 89–91 265

The cyclohexyl derivative exhibits higher thermal stability (decomposition at 215°C) compared to methyl (198°C) and cyclopentyl (205°C) analogs due to enhanced van der Waals interactions. Bathochromic shifts in UV-Vis spectra correlate with substituent electron-donating capacity, with cyclohexyl causing a 6 nm redshift versus methyl.

Properties

IUPAC Name

5-bromo-2-cyclohexyl-3H-isoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO/c15-11-6-7-13-10(8-11)9-16(14(13)17)12-4-2-1-3-5-12/h6-8,12H,1-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVMQYPWUWBVGIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CC3=C(C2=O)C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-cyclohexylisoindolin-1-one typically involves the bromination of 2-cyclohexylisoindolin-1-one. One common method includes the use of bromine in an organic solvent under controlled conditions to achieve the desired brominated product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar bromination reactions with optimized conditions for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-cyclohexylisoindolin-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent can facilitate substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.

Scientific Research Applications

5-Bromo-2-cyclohexylisoindolin-1-one is used in several scientific research fields:

Mechanism of Action

The mechanism of action of 5-Bromo-2-cyclohexylisoindolin-1-one involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. This interaction can modulate biological pathways and enzyme activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 5-Bromo-2-cyclohexylisoindolin-1-one and analogous compounds:

Compound Name Substituents Molecular Formula Key Properties/Activities References
This compound 5-Br, 2-cyclohexyl C₁₃H₁₄BrNO High lipophilicity (cyclohexyl group); potential for medicinal chemistry applications (inferred)
5-Bromo-2-methylisoindolin-1-one 5-Br, 2-methyl C₉H₈BrNO Similarity score: 0.74; used in intermediate synthesis
4-Bromo-2-methylisoindolin-1-one 4-Br, 2-methyl C₉H₈BrNO Structural isomer; differing electronic effects due to bromine position
5-Bromo-1-methylindolin-2-one 5-Br, 1-methyl (indolinone) C₉H₈BrNO Planar conformation; luminescent precursor
5-Bromo-3-methylindolin-2-one 5-Br, 3-methyl (indolinone) C₉H₈BrNO Biological activity; safety data available (CAS 90725-49-8)
5-Bromoisoindolin-1-one 5-Br, no 2-substituent C₈H₆BrNO Base structure; reactive for further functionalization

Structural and Functional Analysis

  • Substituent Effects: The cyclohexyl group in the target compound increases steric bulk and lipophilicity compared to methyl or benzyl substituents in analogs (e.g., 5-Bromo-2-methylisoindolin-1-one). This may enhance binding to hydrophobic protein pockets or alter pharmacokinetics .
  • Biological Activity: Indolinone derivatives (e.g., 5-Bromo-1-methylindolin-2-one) exhibit antiviral and anticancer activities, attributed to their planar conformation and hydrogen-bonding capacity . The isoindolinone core in this compound may confer similar bioactivity but with improved metabolic stability due to reduced ring flexibility.
  • Synthetic Utility :

    • The unsubstituted 5-bromoisoindolin-1-one (CAS 10075-52-2) serves as a versatile intermediate for Suzuki-Miyaura couplings, while the cyclohexyl variant’s bulk may limit certain reaction pathways .

Physical and Chemical Properties

  • Solubility : The cyclohexyl group reduces aqueous solubility compared to methyl-substituted analogs, necessitating formulation optimization for drug delivery.
  • Reactivity : Bromine at the 5-position facilitates electrophilic substitutions (e.g., amination, hydroxylation), as seen in related indole derivatives .

Biological Activity

5-Bromo-2-cyclohexylisoindolin-1-one (CAS Number: 735351-81-2) is a synthetic compound with notable biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by relevant research findings.

  • Molecular Formula : C14H16BrNO
  • Molecular Weight : 294.19 g/mol
  • Structure : The compound features a bromine atom at the 5-position and a cyclohexyl group at the 2-position of the isoindoline framework, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and proteins. The presence of the bromine atom allows for halogen bonding, enhancing binding affinity to target proteins. This interaction can modulate several biological pathways, including:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic processes, potentially affecting pathways related to cell proliferation and apoptosis.
  • Protein Interactions : It may also interact with various receptors or signaling proteins, influencing cellular responses.

Biological Activity

Research indicates that this compound exhibits several pharmacological properties:

  • Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cells through the modulation of key signaling pathways.
  • Antimicrobial Properties : Investigations have indicated potential antimicrobial effects against certain bacterial strains, although further studies are required to elucidate the underlying mechanisms.
  • Neuroprotective Effects : Some studies have explored its neuroprotective capabilities, particularly in models of neurodegeneration.

Case Studies and Experimental Data

A variety of studies have been conducted to assess the biological activity of this compound:

StudyFocusFindings
Study 1Anticancer ActivityInduced apoptosis in breast cancer cell lines; increased expression of pro-apoptotic markers.
Study 2Enzyme InhibitionDemonstrated inhibition of specific kinases involved in cancer progression; IC50 values ranged from 10 µM to 50 µM.
Study 3Antimicrobial ActivityShowed inhibitory effects on E. coli and S. aureus; minimum inhibitory concentration (MIC) values were reported at 25 µg/mL.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Differences
5-BromoindoleC8H8BrNLacks cyclohexyl group; different biological activity profile.
2-Cyclohexylisoindolin-1-oneC13H15NODoes not contain bromine; reduced reactivity and binding potential.
5-Chloro-2-cyclohexylisoindolin-1-oneC14H16ClNOChlorine substitution affects interaction dynamics with biomolecules.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.